molecular formula C14H24Cl2N2OS B1480749 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride CAS No. 2097954-72-6

1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride

Cat. No. B1480749
CAS RN: 2097954-72-6
M. Wt: 339.3 g/mol
InChI Key: OZTYBFFXAFXXEW-UHFFFAOYSA-N
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Description

“1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H18N2O.2ClH . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of this compound is 257.20 . The molecular structure is complex, with a tetrahydro-2H-pyran-4-yl group, a thiophen-3-yl group, and a piperazine group .

Scientific Research Applications

Anti-mycobacterial Activity

Research has explored the anti-mycobacterial capabilities of piperazine derivatives, highlighting their significant potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. Piperazine, as a core component, contributes to the structural framework of these molecules, underpinning their therapeutic potential. The structure-activity relationship of these compounds provides a foundation for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives possess a wide array of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. Their pharmacokinetic and pharmacodynamic properties are significantly influenced by the substitution pattern on the piperazine nucleus, suggesting a broad potential for these compounds in drug discovery and design (Rathi et al., 2016).

DNA Binding and Medicinal Use

The review on Hoechst 33258 and its analogues, which include piperazine derivatives, discusses their strong binding affinity to the minor groove of double-stranded B-DNA. This interaction is particularly specific to AT-rich sequences, underscoring the utility of these compounds in chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors. Their role in plant cell biology and potential as a starting point for rational drug design is emphasized (Issar & Kakkar, 2013).

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which includes piperazine derivatives, has identified these compounds as important for the treatment of type 2 diabetes mellitus (T2DM). Piperazine's incorporation into DPP IV inhibitors underlines the role of these compounds in enhancing the bioactivity of incretin molecules, thus promoting insulin secretion and offering a validated target for T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).

Piperazine in Cytoprotection

Trimetazidine, a derivative of piperazine, showcases the compound's application in cytoprotection, particularly for the treatment of angina pectoris. Its anti-ischemic effect, achieved without significant impact on hemodynamics or myocardial oxygen consumption, highlights the metabolic cytoprotective action of piperazine derivatives. Various proposed mechanisms include influencing myocardial energetic metabolism and reducing fatty acid utilization in favor of carbohydrates (Cargnoni et al., 1999).

Future Directions

The future directions of this compound could involve further pharmaceutical testing . As our understanding of its properties and potential applications grows, it could be used in the development of new drugs or treatments.

Mechanism of Action

Target of Action

The primary targets of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways that are affected by this compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .

Biochemical Analysis

Biochemical Properties

1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acid phosphatase, which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, thereby affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can influence the activity of enzymes involved in the synthesis and degradation of metabolic intermediates . These interactions can lead to changes in metabolite levels and overall metabolic flux, which are important for understanding the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these processes is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.

properties

IUPAC Name

1-[oxan-4-yl(thiophen-3-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS.2ClH/c1-8-17-9-2-12(1)14(13-3-10-18-11-13)16-6-4-15-5-7-16;;/h3,10-12,14-15H,1-2,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTYBFFXAFXXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Reactant of Route 2
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Reactant of Route 3
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Reactant of Route 4
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Reactant of Route 5
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Reactant of Route 6
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride

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